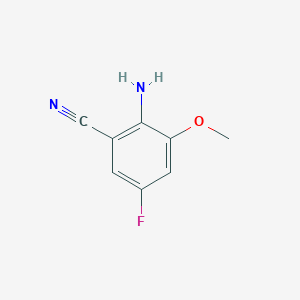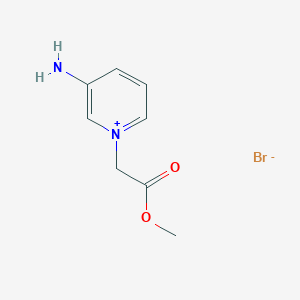
Methyl 3,8-dichloroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,8-dichloroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.09 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes two chlorine atoms attached to the isoquinoline ring.
Métodos De Preparación
The synthesis of Methyl 3,8-dichloroisoquinoline-4-carboxylate typically involves the reaction of 3,8-dichloroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Methyl 3,8-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydro derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Aplicaciones Científicas De Investigación
Methyl 3,8-dichloroisoquinoline-4-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and in the study of enzyme interactions.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methyl 3,8-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Methyl 3,8-dichloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives, such as:
Methyl isoquinoline-3-carboxylate: Similar in structure but lacks the chlorine atoms, leading to different reactivity and biological properties.
3,8-Dichloroisoquinoline: The parent compound without the ester group, used in different synthetic applications.
Methyl 3,5-dichloropyridine-4-carboxylate: A related compound with a pyridine ring instead of an isoquinoline ring, showing different chemical behavior.
Propiedades
Fórmula molecular |
C11H7Cl2NO2 |
|---|---|
Peso molecular |
256.08 g/mol |
Nombre IUPAC |
methyl 3,8-dichloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-6-3-2-4-8(12)7(6)5-14-10(9)13/h2-5H,1H3 |
Clave InChI |
HXKJHNGOFNHXMF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C=CC=C(C2=CN=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)












